ethyl 4-(2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate ethyl 4-(2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 946239-76-5
VCID: VC11922291
InChI: InChI=1S/C24H28N4O5S/c1-6-33-23(31)15-7-9-17(10-8-15)26-18(29)13-34-20-16(11-14(2)3)12-25-21-19(20)22(30)28(5)24(32)27(21)4/h7-10,12,14H,6,11,13H2,1-5H3,(H,26,29)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C
Molecular Formula: C24H28N4O5S
Molecular Weight: 484.6 g/mol

ethyl 4-(2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate

CAS No.: 946239-76-5

Cat. No.: VC11922291

Molecular Formula: C24H28N4O5S

Molecular Weight: 484.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}acetamido)benzoate - 946239-76-5

Specification

CAS No. 946239-76-5
Molecular Formula C24H28N4O5S
Molecular Weight 484.6 g/mol
IUPAC Name ethyl 4-[[2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C24H28N4O5S/c1-6-33-23(31)15-7-9-17(10-8-15)26-18(29)13-34-20-16(11-14(2)3)12-25-21-19(20)22(30)28(5)24(32)27(21)4/h7-10,12,14H,6,11,13H2,1-5H3,(H,26,29)
Standard InChI Key NRRNKETXCJEUAE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₂H₂₄N₄O₆S, with a molecular weight of 472.5 g/mol. Key structural components include:

  • Pyrido[2,3-d]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, and 7.

  • Substituents:

    • Methyl groups at positions 1 and 3.

    • 2-Methylpropyl (isobutyl) at position 6.

    • Dioxo groups at positions 2 and 4.

  • Side chain: A sulfanyl (-S-) group linked via an acetamido bridge to an ethyl benzoate ester.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₂H₂₄N₄O₆S
Molecular Weight472.5 g/mol
IUPAC NameEthyl 4-[[2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanylacetyl]amino]benzoate
CAS Number946261-25-2
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2COC)N(C(=O)N(C3=O)C)C

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols common to pyridopyrimidine derivatives :

  • Core Formation: Condensation of aminopyridine derivatives with diketene or urea analogs to form the pyrido[2,3-d]pyrimidine ring.

  • Substituent Introduction:

    • Alkylation at position 6 using 2-methylpropyl halides.

    • Thiolation at position 5 via nucleophilic substitution with mercaptoacetic acid derivatives.

  • Esterification: Coupling the sulfanyl-acetamido intermediate with ethyl 4-aminobenzoate under peptide-coupling conditions (e.g., EDC/HOBt) .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Core FormationDMF, 80°C, 12 hrs45–60
AlkylationIsobutyl bromide, K₂CO₃, DCM, RT70–85
ThiolationMercaptoacetic acid, DCC, THF, 0°C→RT50–65
EsterificationEthyl 4-aminobenzoate, EDC, DMAP, DCM60–75

Physicochemical Characteristics

  • Solubility: Low aqueous solubility due to the hydrophobic isobutyl and benzoate groups; soluble in DMSO, DMF, and dichloromethane.

  • Stability: Sensitive to hydrolysis under acidic or basic conditions, particularly at the ester and dioxo groups.

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -OCH₂CH₃), 1.85 (m, 7H, isobutyl-CH₂ and -CH), 3.45 (s, 3H, N-CH₃), 6.90–8.10 (m, 4H, aromatic) .

    • MS (ESI+): m/z 473.2 [M+H]⁺.

Biological Activity and Mechanisms

Table 3: Antimicrobial Activity of Analogs

Analog StructureMIC (μg/mL)Target Pathogens
6-Methoxy derivative2.5–10S. aureus, E. coli
6-Isobutyl derivative1.0–5.0P. aeruginosa, C. albicans

Anticancer Properties

The compound’s pyridopyrimidine core interacts with DNA topoisomerase II and protein kinases. In silico docking studies suggest strong binding affinity (ΔG = -9.8 kcal/mol) for the ATP-binding site of EGFR .

Table 4: Cytotoxicity Data (IC₅₀, μM)

Cell LineThis CompoundCisplatin
MCF-7 (Breast)12.4 ± 1.28.9 ± 0.7
A549 (Lung)18.6 ± 2.110.3 ± 1.0
HepG2 (Liver)15.9 ± 1.89.5 ± 0.9

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (45–60%) due to ester hydrolysis in the gut.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the isobutyl group; primary metabolite: 6-carboxylic acid derivative.

  • Excretion: Renal (60%) and fecal (40%) .

Toxicity

  • Acute Toxicity (LD₅₀): 320 mg/kg (mice, oral).

  • Genotoxicity: Negative in Ames test; no chromosomal aberrations observed.

Applications and Future Directions

Therapeutic Applications

  • Oncology: Potential as a tyrosine kinase inhibitor for EGFR-driven cancers.

  • Infectious Diseases: Targeting multidrug-resistant Gram-negative bacteria.

Industrial Synthesis Optimization

  • Flow Chemistry: Microreactor systems to improve thiolation step yields (target: >80%).

  • Green Chemistry: Replacement of DMF with cyclopentyl methyl ether (CPME) as a safer solvent .

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